N-(4-(dimethylamino)phenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide
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Overview
Description
N-[4-(dimethylamino)phenyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The unique structure of this compound, which includes a thiazole ring fused with an imidazole ring, contributes to its wide range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylamino)phenyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminothiazole with a suitable aldehyde to form an intermediate, which is then cyclized to form the imidazo[2,1-b][1,3]thiazole core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-[4-(dimethylamino)phenyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) to reduce specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, sodium hydride, and alkyl halides. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvent environments, to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce amine or alcohol derivatives.
Scientific Research Applications
N-[4-(dimethylamino)phenyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[4-(dimethylamino)phenyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cellular processes, leading to its biological effects . For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antibacterial or antitumor effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[2,1-b][1,3]thiazole derivatives, such as:
2,4-Disubstituted thiazoles: Known for their diverse biological activities, including antibacterial and antifungal properties.
Benzothiazole derivatives: Studied for their potential as antitumor and anti-inflammatory agents.
Uniqueness
N-[4-(dimethylamino)phenyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is unique due to its specific substitution pattern and the presence of the dimethylamino and phenyl groups, which contribute to its distinct biological activities and chemical properties .
Properties
Molecular Formula |
C21H20N4OS |
---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
N-[4-(dimethylamino)phenyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
InChI |
InChI=1S/C21H20N4OS/c1-14-19(20(26)22-16-9-11-17(12-10-16)24(2)3)27-21-23-18(13-25(14)21)15-7-5-4-6-8-15/h4-13H,1-3H3,(H,22,26) |
InChI Key |
QCMFOUKSUMNXCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)N(C)C |
Origin of Product |
United States |
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